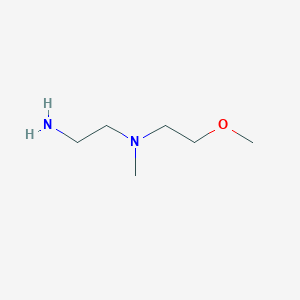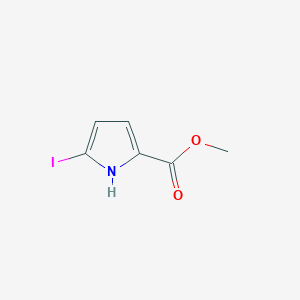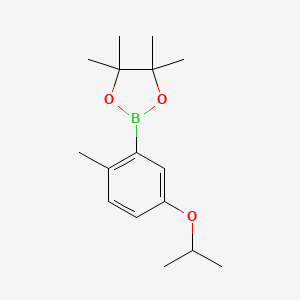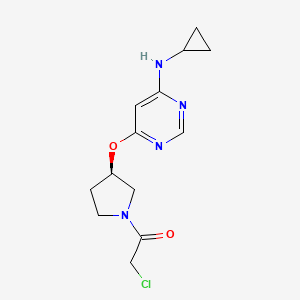
(4-Bromo-2-methoxy-6-fluorophenyl)methanol
Übersicht
Beschreibung
“(4-Bromo-2-methoxy-6-fluorophenyl)methanol” is a chemical compound with the molecular formula C8H8BrFO2 and a molecular weight of 235.05 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3 . This indicates that the molecule consists of a phenyl ring with bromo, methoxy, and fluoro substituents, and a methanol group.Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes for Fuel Cells
- Poly(arylene ether sulfone) Proton Exchange Membranes : Research highlighted the synthesis of new monomers for the development of sulfonated copolymers, demonstrating their potential in proton exchange membrane (PEM) applications for fuel cells. These materials exhibit good mechanical strength, high proton conductivities, and low methanol permeabilities, suggesting they are promising candidates for PEM fuel cell applications (Wang et al., 2012).
Synthetic Chemistry and Catalysis
- Synthesis of β-Fluoroalkyl Ketones : A study described the reaction of α-bromo-β-fluoroalkyl-α,β-enones with sodium methoxide in methanol, leading to β-fluoroalkyl-β,β-dimethoxy ketones and their subsequent conversion to β-fluoroalkyl-β-methoxyvinyl ketones. This process showcases the versatility of halogenated compounds in synthetic organic chemistry (Pavlov et al., 2005).
- Aerobic Oxidation Catalysis : The oxidation of p-cresols to 4-hydroxy benzaldehydes, using atmospheric molecular oxygen and a cobaltous chloride/NHPI/salen-Cu(II) catalytic system, was investigated. The study found that electron-donating groups like methoxy enhance the aerobic reaction, providing insights into selective oxidation processes (Ma et al., 2015).
Materials Science and Engineering
- Palladium Catalyzed C-H Halogenation : Research into the gram-scale synthesis of multi-substituted arenes through palladium-catalyzed C-H halogenation showcased the efficiency and selectivity of this method over traditional approaches. Such synthetic routes are crucial for developing novel materials and chemicals with specific properties (Sun et al., 2014).
Advanced Functional Materials
- Comb-Shaped Poly(arylene ether sulfone)s : A study on the synthesis of sulfonated side-chain grafting units for poly(arylene ether sulfone) copolymers explored their application as proton exchange membranes. These materials demonstrated high proton conductivity and thermal stability, highlighting their suitability for fuel cell technology (Kim et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like inha, the enoyl-acyl carrier protein reductase from mycobacterium tuberculosis .
Mode of Action
It’s known that bromine-containing compounds can undergo free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Bromine-containing compounds are known to participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s molecular weight (23505) and its physical form (solid) suggest that it may have specific pharmacokinetic properties .
Result of Action
Similar compounds have been used in the synthesis of various molecules, suggesting that they may have significant chemical reactivity .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c, suggesting that temperature could affect its stability .
Eigenschaften
IUPAC Name |
(4-bromo-2-fluoro-6-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIVZQRKYGYLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271044 | |
| Record name | 4-Bromo-2-fluoro-6-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1417736-85-6 | |
| Record name | 4-Bromo-2-fluoro-6-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417736-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-6-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-](/img/structure/B3238740.png)



![Ethyl 2-[(6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridyl)oxy]acetate](/img/structure/B3238773.png)




